N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-3,4-dimethoxybenzamide
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Overview
Description
N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3,4-DIMETHOXYBENZAMIDE is a complex organic compound that features a unique combination of furan, indole, and benzamide moieties
Preparation Methods
The synthesis of N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3,4-DIMETHOXYBENZAMIDE involves multiple steps, starting with the preparation of the furan and indole intermediates. The key steps include:
Synthesis of Furan Intermediate: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Synthesis of Indole Intermediate: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The furan and indole intermediates are then coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the desired compound.
Chemical Reactions Analysis
N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3,4-DIMETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The carbonyl groups in the indole moiety can be reduced to form alcohols.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3,4-DIMETHOXYBENZAMIDE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share the indole moiety and have similar biological activities.
Furan Derivatives: These compounds share the furan moiety and have similar chemical reactivity.
Benzamide Derivatives: These compounds share the benzamide moiety and have similar pharmacological properties.
Properties
Molecular Formula |
C25H25F3N2O6 |
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Molecular Weight |
506.5 g/mol |
IUPAC Name |
N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C25H25F3N2O6/c1-23(2)11-16-20(17(31)12-23)24(25(26,27)28,22(33)30(16)13-15-6-5-9-36-15)29-21(32)14-7-8-18(34-3)19(10-14)35-4/h5-10H,11-13H2,1-4H3,(H,29,32) |
InChI Key |
LNSPLLDREKPIGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=CO3)(C(F)(F)F)NC(=O)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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